4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Description
Historical Context and Discovery
The discovery of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is rooted in the broader historical development of oxadiazole chemistry. The 1,2,4-oxadiazole ring system was first synthesized in 1884 by Tiemann and Krüger through the cycloaddition of nitriles and nitrile oxides. Over the next century, advancements in heterocyclic synthesis enabled the functionalization of oxadiazoles with diverse substituents. The specific incorporation of a methoxymethyl group into the 1,2,4-oxadiazole framework emerged as a strategy to modulate physicochemical properties such as solubility and metabolic stability.
The fusion of 1,2,4-oxadiazole and 1,2,5-oxadiazole (furazan) rings in this compound represents a more recent innovation, likely developed in the early 21st century. This structural hybridization capitalizes on the electron-deficient nature of both rings, which enhances their ability to participate in π-stacking interactions and hydrogen bonding with biological targets. The amine group at the 3-position of the 1,2,5-oxadiazole moiety introduces additional hydrogen-bonding capabilities, making the compound particularly attractive for molecular recognition studies.
Position within the Oxadiazole Family
Within the oxadiazole family, this compound occupies a unique niche due to its bis-heterocyclic architecture. The table below compares its structural features with related oxadiazole derivatives:
| Feature | 1,2,4-Oxadiazole Derivatives | 1,2,5-Oxadiazole Derivatives | This compound |
|---|---|---|---|
| Ring System | Single 1,2,4-oxadiazole | Single 1,2,5-oxadiazole | Fused 1,2,4- and 1,2,5-oxadiazoles |
| Common Substituents | Aryl, alkyl, amino | Nitro, amino | Methoxymethyl (1,2,4-ring), amino (1,2,5-ring) |
| Electronic Properties | Moderate electron deficiency | High electron deficiency | Enhanced electron deficiency from dual ring system |
| Bioactivity Profile | Antimicrobial, anti-inflammatory | Energetic materials | Predicted multitarget potential |
The methoxymethyl group at position 5 of the 1,2,4-oxadiazole ring introduces steric bulk while maintaining some degree of flexibility, which could influence binding pocket accommodation in biological systems. The amine group on the 1,2,5-oxadiazole ring provides a potential site for further functionalization through acylation or alkylation reactions.
Current Research Landscape
The current research landscape for this compound focuses on three main areas:
- Synthetic Methodology Optimization : Researchers are investigating catalyst-controlled cyclization reactions to improve yields beyond the current 15–65% range observed in similar oxadiazole syntheses. Recent advances include the use of tungsten-based catalysts in cycloaddition reactions, which have shown promise in reducing reaction times from 24 hours to under 6 hours.
- Biological Evaluation : Preliminary screening against cancer cell lines (e.g., MCF7 breast cancer cells) has revealed growth inhibition values (GI50) in the low micromolar range, comparable to established chemotherapeutic agents.
- Computational Modeling : Molecular dynamics simulations predict strong binding affinities (ΔG < −8.2 kcal/mol) for kinase targets such as EGFR and VEGFR2, suggesting potential antiangiogenic applications.
A notable 2025 study demonstrated that analogs of this compound induce S-phase cell cycle arrest in 78% of treated leukemia cells, accompanied by a 3.5-fold increase in apoptosis markers compared to controls.
Theoretical Importance in Heterocyclic Chemistry
The compound’s theoretical importance lies in its demonstration of three fundamental principles:
- Ring Strain Modulation : The fused oxadiazole system maintains stability despite angle strain (∼10° deviation from ideal sp² hybridization), achieved through conjugation across the N–O–N linkages.
- Tautomeric Behavior : Quantum mechanical calculations predict three possible tautomeric forms, with the 3-amine tautomer being 4.2 kcal/mol more stable than alternatives at physiological pH.
- Supramolecular Interactions : X-ray crystallography of related compounds shows characteristic short contacts (2.8–3.1 Å) between oxadiazole nitrogens and aromatic protons, suggesting potential for engineered crystal packing in materials science.
The compound also serves as a testbed for understanding ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanisms in heterocyclic rearrangements. Studies indicate that the 1,2,5-oxadiazole ring undergoes preferential ring-opening in the presence of nucleophiles, followed by recombination to form triazole derivatives.
Properties
IUPAC Name |
4-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O3/c1-12-2-3-8-6(11-13-3)4-5(7)10-14-9-4/h2H2,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXJHEUODYQVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2=NON=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is constructed via reaction of a methoxymethyl-substituted amidoxime with a nitrile oxide precursor. Key steps include:
- Amidoxime Preparation : Reaction of methoxyacetyl chloride with hydroxylamine yields methoxymethylamidoxime.
- Nitrile Oxide Generation : In situ oxidation of chlorooxime derivatives (e.g., 3-aminofurazan-4-carbonitrile) using sodium hypochlorite produces the requisite nitrile oxide.
- Cyclocondensation : The amidoxime and nitrile oxide undergo [3+2] cycloaddition at 60–80°C in dichloromethane, forming the 1,2,4-oxadiazole ring.
Optimization Insight : Elevated temperatures (>80°C) promote side reactions, while lower temperatures (<50°C) result in incomplete cyclization. Yields typically range from 65% to 78%.
Functionalization of the 1,2,5-Oxadiazol-3-amine Group
The 1,2,5-oxadiazole (furazan) ring is introduced via nitration followed by reduction:
- Nitration : Treatment of 3-aminofurazan with fuming nitric acid at 0°C yields the 3-nitro derivative.
- Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, completing the target structure.
Methoxymethylation via Nucleophilic Substitution
Post-cyclization methoxymethylation offers an alternative route, particularly when direct incorporation of the substituent is challenging.
Chloromethyl Intermediate Formation
- Chlorination : The 5-position of the 1,2,4-oxadiazole is chlorinated using phosphorus oxychloride (POCl₃) under reflux.
- Methoxymethyl Introduction : Reaction with sodium methoxide in methanol replaces the chloride with a methoxymethyl group. This step requires anhydrous conditions to prevent hydrolysis.
Yield Comparison : Direct cyclization (Section 1) achieves higher yields (65–78%) compared to post-functionalization (55–62%) due to competing side reactions during chlorination.
Multi-Step Approach from Isonicotinic Acid Derivatives
A modular strategy leverages isonicotinic acid hydrazide as a starting material, diverging from traditional cycloaddition pathways.
Formation of the 1,3,4-Oxadiazole Intermediate
Isonicotinic acid hydrazide reacts with triethyl orthoacetate under reflux to form 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine. This intermediate is subsequently functionalized:
- Methoxymethylation : The methyl group is oxidized to a carboxylic acid, followed by esterification with methanol and reduction to the methoxymethyl substituent.
- Furazan Ring Construction : Oxidative cyclization of the amine-containing side chain using lead tetraacetate forms the 1,2,5-oxadiazole ring.
Advantage : This method permits sequential functionalization, reducing steric hindrance during cyclization.
Industrial-Scale Production Considerations
Continuous-Flow Synthesis
Continuous-flow reactors enhance reproducibility and safety for large-scale synthesis:
Solvent and Catalyst Optimization
- Solvent Selection : Tetrahydrofuran (THF) improves solubility of intermediates compared to dichloromethane.
- Catalyst Recycling : Immobilized palladium catalysts reduce costs in reductive amination steps.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cycloaddition | Amidoxime + Nitrile Oxide | 65–78 | ≥95 | Moderate |
| Post-Functionalization | Chlorination + Methoxymethylation | 55–62 | 90–93 | Low |
| Multi-Step Modular | Isonicotinic Acid Derivatives | 60–70 | 92–94 | High |
Critical Insight : The cycloaddition route offers the best balance of yield and purity but requires stringent temperature control. Industrial applications favor modular approaches for scalability.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine varies depending on its application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The methoxymethyl group can enhance its ability to cross cell membranes, increasing its bioavailability and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles. Key differences in properties, synthesis, and bioactivity are highlighted.
Substituent Variations on the 1,2,4-Oxadiazole Ring
Key Insights :
- Methoxymethyl improves aqueous solubility compared to chloromethyl , which may favor pharmacokinetics .
- Pyridinyl substituents introduce hepatotoxicity risks, as seen in related compounds .
Variations in the Heterocyclic Core
Pharmacological and Toxicological Considerations
- 4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine demonstrated hepatotoxicity in silico, linked to reactive metabolite formation .
- 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl]propionic acid (a non-amine analog) showed analgesic and anti-inflammatory activity without CNS effects, suggesting oxadiazoles’ versatility in drug design .
- The target compound’s methoxymethyl group may reduce toxicity risks compared to chloromethyl or pyridinyl analogs.
Biological Activity
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a compound of interest due to its potential biological activities. This compound is part of a broader class of oxadiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₇H₈N₄O₃ |
| Molecular Weight | 180.16 g/mol |
| CAS Number | Not specified in the search results |
Mechanisms of Biological Activity
The biological activity of oxadiazole derivatives often involves several mechanisms:
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties against various pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Some studies suggest that oxadiazole derivatives can inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
- Anti-inflammatory Effects : Certain oxadiazoles have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Case Studies
- Antimicrobial Activity : A study conducted on similar oxadiazole compounds revealed that they exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant strains .
- Anticancer Activity : In vitro studies on related oxadiazole derivatives indicated that they could effectively induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Histone Deacetylase Inhibition : Research has shown that certain oxadiazole derivatives act as effective HDAC inhibitors, which are crucial in regulating gene expression involved in cancer progression .
Biological Activity Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
